molecular formula C6H8N4S B2694066 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 887833-96-7

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine

Cat. No.: B2694066
CAS No.: 887833-96-7
M. Wt: 168.22
InChI Key: VICHPQURIHVJJF-UHFFFAOYSA-N
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Description

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a thiazole ring and a triazole ring, making it a versatile scaffold for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate. This reaction is usually carried out in acetone at room temperature . The resulting thioethers can then be cyclized to form the thiazolo[3,2-b][1,2,4]triazole core under acidic conditions using sulfuric acid or acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine stands out due to its versatile reactivity and broad spectrum of biological activities. Its unique structure allows for the development of derivatives with enhanced potency and selectivity for various therapeutic targets .

Properties

IUPAC Name

2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c7-2-1-5-3-11-6-8-4-9-10(5)6/h3-4H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICHPQURIHVJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)S1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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